(2E)-3-bromo-but-2-ene-1-ol

Description

Significance of Halogenated Allylic Alcohols in Contemporary Chemical Research

Halogenated allylic alcohols are a class of organic compounds that have garnered considerable attention in contemporary chemical research due to their unique structural features and reactivity. The presence of a hydroxyl group, a carbon-carbon double bond, and a halogen atom within the same molecule provides multiple reactive sites, making them highly versatile intermediates in organic synthesis. ontosight.aichemistrywithdrsantosh.com The strategic placement of these functional groups allows for a wide array of chemical transformations, including nucleophilic substitutions, addition reactions, and rearrangements. ontosight.ai

The significance of these compounds is underscored by their application in the synthesis of complex natural products and pharmaceuticals. ontosight.ainih.gov The halogen atom can act as a good leaving group in substitution reactions or participate in metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the stereochemistry of the double bond and the chiral center that can be generated at the alcohol-bearing carbon are crucial aspects that chemists can manipulate to achieve high levels of stereocontrol in their synthetic strategies. nih.gov The ability to introduce halogens with high selectivity is a vibrant area of research, with methods ranging from traditional deoxyhalogenations of chiral alcohols to modern asymmetric halogenations of alkenes. nih.gov

Recent studies have also highlighted the role of halogen bonds in directing and promoting organic reactions. A halogen bond is a non-covalent interaction where an electron-deficient halogen atom acts as a Lewis acid. rsc.orgacs.org This interaction, which is more directional and polarizable than a hydrogen bond, can be harnessed to control the conformation of molecules and to activate substrates in catalytic processes. rsc.org This has led to the development of novel, catalyst-free radical reactions under visible light, showcasing the expanding utility of halogenated compounds in green and sustainable chemistry. rsc.org

Overview of the (2E)-3-Bromo-but-2-ene-1-ol Structure and its Synthetic Relevance

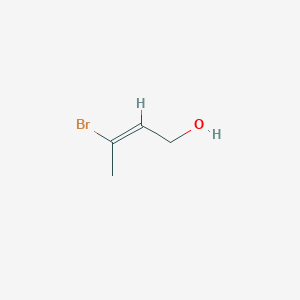

This compound is a specific example of a halogenated allylic alcohol that embodies the synthetic potential of this class of molecules. Its structure features a four-carbon chain with a double bond between carbons 2 and 3, a bromine atom attached to carbon 3, and a primary alcohol group at carbon 1. The "(2E)" designation indicates that the highest priority groups on either side of the double bond are on opposite sides, defining its stereochemistry.

The synthetic relevance of this compound stems from the interplay of its functional groups. The primary allylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The bromine atom on the double bond makes the molecule a vinyl halide, a key precursor for various cross-coupling reactions such as Suzuki, Stille, and Heck couplings, which are powerful methods for constructing complex molecular frameworks. The reaction of allylic alcohols with hydrogen halides, like HBr, can proceed through a resonance-stabilized carbocation intermediate, leading to the formation of different isomeric brominated products. youtube.comyoutube.com This reactivity highlights the potential for this compound to undergo rearrangements and generate diverse structural motifs.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 37428-56-1 guidechem.comchemicalbook.com |

| Molecular Formula | C₄H₇BrO guidechem.comanaxlab.com |

| Molecular Weight | 151.00 g/mol anaxlab.comnih.gov |

| Canonical SMILES | C/C(=C\CO)/Br guidechem.com |

| InChI Key | WGSISXQCCOFXKW-DUXPYHPUSA-N guidechem.com |

The combination of a primary alcohol, a stereodefined vinyl bromide, and an allylic system makes this compound a valuable and versatile building block for synthetic chemists aiming to construct complex target molecules with high degrees of functional and stereochemical control.

Structure

3D Structure

Properties

Molecular Formula |

C4H7BrO |

|---|---|

Molecular Weight |

151.00 g/mol |

IUPAC Name |

(E)-3-bromobut-2-en-1-ol |

InChI |

InChI=1S/C4H7BrO/c1-4(5)2-3-6/h2,6H,3H2,1H3/b4-2+ |

InChI Key |

WGSISXQCCOFXKW-DUXPYHPUSA-N |

Isomeric SMILES |

C/C(=C\CO)/Br |

Canonical SMILES |

CC(=CCO)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2e 3 Bromo but 2 Ene 1 Ol and Analogues

Direct Halogenation Approaches to Allylic Alcohol Systems

The direct introduction of a bromine atom into an allylic alcohol framework is a primary strategy for synthesizing (2E)-3-bromo-but-2-ene-1-ol. This approach leverages the reactivity of the carbon-carbon double bond in the precursor molecule.

Electrophilic Bromination of Unsaturated Alcohol Precursors

Electrophilic bromination involves the reaction of an unsaturated alcohol with a bromine source. The π electrons of the double bond act as a nucleophile, attacking the electrophilic bromine. docbrown.infoyoutube.com This process can be influenced by the solvent and the specific brominating agent used. For instance, the use of bromine water (Br₂(aq)) can lead to the formation of bromo-alcohols. docbrown.info The reaction proceeds through a bromonium ion intermediate, which is then opened by a nucleophile. In the case of but-2-ene-1,4-diol, careful control of reaction conditions is necessary to achieve selective monobromination and prevent the formation of dibrominated products.

The reaction of but-2-en-1-ol (B7822390) with hydrobromic acid represents a direct method for introducing a bromine atom. This reaction proceeds via protonation of the hydroxyl group, forming a good leaving group (water). The subsequent departure of water generates a resonance-stabilized allylic carbocation. youtube.com Nucleophilic attack by the bromide ion can then occur at either of the two electrophilic carbon centers of the resonance structures, leading to a mixture of products, including the desired 1-bromobut-2-ene and 3-bromobut-1-ene. youtube.com

Regioselective and Stereoselective Bromination Strategies

Achieving high regioselectivity and stereoselectivity is crucial for the efficient synthesis of this compound. The "E" stereochemistry of the double bond is a key feature of the target molecule.

Regioselectivity in the bromination of allylic alcohols can be challenging. For example, the reaction of but-2-en-1-ol with HBr can yield a mixture of isomeric bromo-butenols due to the resonance-stabilized carbocation intermediate. youtube.com However, specific reagents and conditions can favor the formation of one regioisomer over another. For instance, N-Bromosuccinimide (NBS) is a common reagent used for allylic bromination, often in the presence of a radical initiator. openochem.orgyoutube.com This method proceeds via a radical mechanism and can provide a low concentration of bromine, favoring substitution at the allylic position over addition to the double bond. openochem.orgyoutube.com

Stereoselectivity is also a critical consideration. The synthesis of a specific stereoisomer, such as the (2E) isomer, often requires starting with a stereochemically pure precursor or employing a stereoselective reaction. For example, starting with (2E)-but-2-en-1-ol and utilizing reaction conditions that proceed with retention or a predictable inversion of stereochemistry is a viable strategy. The use of certain brominating agents in combination with specific catalysts or additives can influence the stereochemical outcome of the reaction. nih.gov

Functional Group Interconversion Routes to Brominated Butenols

Transformations from Related Halogenated Alcohol Frameworks

One such strategy involves starting with a related halogenated alcohol and performing a functional group interconversion. For instance, a compound with a different halogen, such as chlorine, could potentially be converted to the desired bromide. This can often be achieved through reactions like the Finkelstein reaction, where an alkyl halide is treated with a salt of the desired halide (e.g., sodium bromide in acetone). vanderbilt.edu While typically applied to saturated systems, similar principles can be adapted for allylic halides under appropriate conditions.

Furthermore, the synthesis can start from dihalogenated precursors. For example, the addition of bromine to a suitable diene could yield a dibromide, which could then be selectively hydrolyzed or undergo elimination to introduce the hydroxyl group and the desired double bond geometry.

Synthetic Pathways Involving Alkyl Mesylates and Other Pseudo-halides

The use of pseudo-halides, such as mesylates or tosylates, provides another powerful route for the synthesis of this compound. vanderbilt.edu These groups are excellent leaving groups and can be readily displaced by a bromide ion.

The general strategy involves the conversion of the hydroxyl group of a suitable butenol (B1619263) precursor, such as but-2-ene-1,4-diol, into a mesylate or tosylate. This is typically achieved by reacting the alcohol with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like pyridine. The resulting sulfonate ester can then be reacted with a bromide source, such as lithium bromide or sodium bromide, in an S_N2 reaction to introduce the bromine atom. organic-chemistry.org This approach often proceeds with inversion of stereochemistry at the reaction center, which must be considered when designing the synthesis to obtain the desired (2E) configuration.

| Starting Material | Reagent(s) | Product | Reaction Type |

| But-2-en-1-ol | HBr | 1-Bromobut-2-ene and 3-Bromobut-1-ene | Electrophilic Addition youtube.com |

| Allylic Alcohol | NBS, Radical Initiator | Allylic Bromide | Radical Substitution openochem.orgyoutube.com |

| Alkyl Chloride/Bromide | NaI in acetone | Alkyl Iodide | Finkelstein Reaction vanderbilt.edu |

| Alcohol | 1. MsCl, Pyridine 2. LiBr | Alkyl Bromide | Nucleophilic Substitution via Mesylate vanderbilt.eduorganic-chemistry.org |

Catalytic Synthesis Methods

Catalytic methods offer the potential for more efficient and selective syntheses of halogenated compounds. While specific catalytic methods for the direct synthesis of this compound are not extensively documented in the provided search results, general principles of catalytic halogenation can be considered.

For instance, iridium-catalyzed isomerization of allylic alcohols followed by electrophilic bromination has been shown to be an effective method for producing α-bromocarbonyl compounds. While this particular outcome is not the target molecule, it demonstrates the potential of transition metal catalysis in activating allylic systems for subsequent functionalization. Future research may lead to the development of catalytic systems that can directly and selectively brominate allylic alcohols like but-2-en-1-ol to yield this compound with high efficiency and stereocontrol.

Transition Metal-Catalyzed Halogenation and Isomerization Pathways

Transition metal catalysis offers powerful and selective methods for the synthesis of halogenated compounds. acs.org These methods often provide advantages in terms of efficiency, selectivity, and functional group tolerance compared to traditional halogenation techniques. acs.org

One notable approach involves the iridium(III)-catalyzed isomerization of allylic alcohols coupled with electrophilic bromination to produce α-bromoketones and aldehydes. While not directly yielding this compound, this methodology highlights the potential of transition metals to facilitate both isomerization and halogenation in a single process. The selectivity of this reaction is dictated by the structure of the initial allylic alcohol.

Another relevant strategy is the tandem oxidation/halogenation of aryl allylic alcohols using a Moffatt-Swern reagent. acs.org This one-pot reaction converts allylic alcohols into α-halo-α,β-unsaturated ketones. acs.org The choice of the activating agent for DMSO, such as oxalyl chloride or oxalyl bromide, allows for the synthesis of the corresponding α-chloro or α-bromo enones. acs.org This method underscores the utility of transition metal-free, reagent-mediated approaches for the concurrent oxidation and halogenation of allylic alcohols. acs.org

Furthermore, the direct activation of allylic alcohols using transition metal catalysts to form electrophilic π-allyl metal intermediates is a key strategy in modern organic synthesis. rsc.org This approach enables nucleophilic allylation reactions to proceed directly from alcohols, offering an atom-economical and greener pathway for forming new chemical bonds. rsc.org

| Catalyst/Reagent | Substrate Type | Product Type | Key Features |

| Iridium(III) Complex | Allylic Alcohols | α-Bromoketones/Aldehydes | Combines 1,3-hydrogen shift with electrophilic bromination. |

| Moffatt-Swern Reagent | Aryl Allylic Alcohols | α-Halo-α,β-unsaturated Ketones | One-pot tandem oxidation/halogenation. acs.org |

| Transition Metal Catalysts | Allylic Alcohols | Allylic Substitution Products | Direct activation of alcohols via π-allyl intermediates. rsc.org |

| Grubbs Reagent | Allylic Alcohols | Ketones | Catalyzes isomerization of less substituted alkenes. nih.gov |

Photoredox and Radical-Mediated Halogenation Protocols

Photoredox catalysis and radical-mediated reactions have emerged as powerful tools for carbon-halogen bond formation, often proceeding under mild conditions. acs.orgacs.org These methods can provide alternative reactivity and selectivity compared to traditional ionic pathways. acs.orgacs.org

Allylic photobromination using N-bromosuccinimide (NBS) is a classic example of a radical-mediated halogenation. aklectures.comyoutube.com This reaction, known as the Wohl-Ziegler reaction, utilizes light or a radical initiator to generate a low concentration of bromine, which then selectively brominates the allylic position of an alkene. aklectures.commasterorganicchemistry.com The key to this selectivity is the formation of a resonance-stabilized allylic radical intermediate. aklectures.commasterorganicchemistry.com Keeping the concentration of bromine and hydrogen bromide low is crucial to prevent unwanted side reactions, such as the addition of bromine across the double bond. aklectures.comyoutube.com

More recently, photoredox catalysis has been employed for a variety of halogenation reactions. For instance, a three-component halotrifluoromethylation of olefins has been developed using a Ru(bpy)₃(PF₆)₂ complex as a photosensitizer. researchgate.net This method can be applied to chloro-, bromo-, and iodo-derivatives. researchgate.net While this specific example focuses on trifluoromethylation, it highlights the potential of photoredox catalysis to generate halogen radicals for addition to alkenes. researchgate.netwikipedia.org

The general mechanism for radical halogenation involves three main steps: initiation, propagation, and termination. In the context of allylic bromination with NBS, a trace amount of HBr reacts with NBS to form a low concentration of Br₂. youtube.com Light then initiates the homolytic cleavage of the Br-Br bond to form bromine radicals. youtube.comyoutube.com A bromine radical then abstracts an allylic hydrogen from the alkene, forming HBr and a resonance-stabilized allylic radical. youtube.com This allylic radical then reacts with a molecule of Br₂ to form the allylic bromide product and another bromine radical, which continues the chain reaction. youtube.com

| Reagent/Catalyst | Reaction Type | Key Intermediate | Advantages |

| N-Bromosuccinimide (NBS) & Light/Initiator | Allylic Photobromination | Resonance-stabilized allylic radical | High selectivity for the allylic position. aklectures.commasterorganicchemistry.com |

| Ru(bpy)₃(PF₆)₂ & Halogen Source | Photoredox Halogenation | Halogen radical | Mild reaction conditions, good functional group tolerance. researchgate.net |

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic methods, which combine the selectivity of enzymes with the efficiency of chemical synthesis, offer powerful strategies for preparing chiral molecules. nih.govresearchgate.net Biocatalysis, in particular, provides access to enantiomerically pure compounds under mild reaction conditions. nih.gov

Lipase-Catalyzed Kinetic Resolution for Stereoisomer Preparation

Lipases are a class of enzymes widely used for the kinetic resolution of racemic alcohols. dss.go.thmdpi.com Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for the separation of the two enantiomers. mdpi.com Lipases catalyze the enantioselective acylation or hydrolysis of alcohols, making them ideal for this purpose. dss.go.thnih.gov

A notable example is the use of Candida antarctica lipase (B570770) B (CALB) for the dynamic kinetic resolution (DKR) of allylic alcohols. nih.gov In DKR, the slower-reacting enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product. mdpi.comnih.gov This has been successfully applied to a range of allylic alcohols, yielding optically pure allylic acetates. nih.gov

The general principle of lipase-catalyzed kinetic resolution involves the preferential reaction of one enantiomer of a racemic alcohol with an acyl donor (in the case of acylation) or the preferential hydrolysis of one enantiomer of a racemic ester. dss.go.thrsc.org For instance, the kinetic resolution of a racemic alcohol using Amano Lipase PS-C II and isopropenyl acetate (B1210297) can yield the (R)-configured alcohol with high enantiomeric excess, leaving the (S)-configured acetate. nih.gov The unreacted alcohol and the newly formed ester can then be separated.

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is the ratio of the reaction rates of the two enantiomers. mdpi.com A high E value is desirable for achieving high enantiomeric excess in the products. mdpi.com

| Enzyme | Reaction Type | Substrate(s) | Product(s) | Key Feature |

| Candida antarctica Lipase B (CALB) | Dynamic Kinetic Resolution | Racemic Allylic Alcohols | Enantiomerically Pure Allylic Acetates | In situ racemization of the slow-reacting enantiomer. nih.gov |

| Amano Lipase PS-C II | Kinetic Resolution | Racemic Alcohols, Isopropenyl Acetate | Enantioenriched Alcohols and Acetates | High enantioselectivity in acylation. nih.gov |

| Lipase PS (from Pseudomonas cepacia) | Hydrolysis | Racemic Butyrates | Enantiomerically Pure Alcohols and Acids | Key step in the synthesis of chiral compounds. nih.gov |

Mechanistic Investigations of 2e 3 Bromo but 2 Ene 1 Ol Reactivity

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions on (2E)-3-bromo-but-2-ene-1-ol are complex due to the presence of multiple potential reaction sites. The primary pathways involve the allylic alcohol moiety rather than direct substitution at the carbon-bromine bond.

Direct nucleophilic substitution at the brominated carbon (C3) is generally disfavored. This carbon is a vinylic halide, and such substrates are typically unreactive towards both SN1 and SN2 mechanisms. An SN1 pathway would require the formation of a highly unstable vinylic carbocation. An SN2 reaction is hindered by the steric accessibility of the sp²-hybridized carbon and the increased strength of the C-Br bond compared to an sp³ carbon.

| Factor | SN1-like Pathway (via protonated alcohol) | SN2' Pathway (via protonated alcohol) |

|---|---|---|

| Rate-Determining Step | Unimolecular: Formation of the allylic carbocation. | Bimolecular: Concerted attack of nucleophile and loss of leaving group. |

| Intermediate | Resonance-stabilized allylic carbocation. youtube.com | None (proceeds through a transition state). |

| Nucleophile | Weak nucleophiles are effective. | Strong nucleophiles are required. |

| Solvent | Favored by polar protic solvents. | Favored by polar aprotic solvents. |

| Product Outcome | Mixture of regioisomers possible due to delocalized charge. youtube.com | Typically yields the rearranged allylic product. |

When the hydroxyl group of this compound is protonated and leaves as water, a delocalized allylic carbocation is formed. youtube.com This intermediate has two principal resonance contributors, which explains the formation of multiple products in substitution reactions. youtube.comvaia.com

The positive charge is shared between carbon 1 (C1) and carbon 3 (C3).

Resonance Structure A: The positive charge is on C3, the carbon originally bearing the bromine. This is a secondary, vinylic carbocation.

Resonance Structure B: The positive charge is on C1, the carbon that was attached to the hydroxyl group. This is a primary, allylic carbocation.

While primary carbocations are typically less stable than secondary ones, the stability in an allylic system is significantly enhanced by resonance. vaia.com The bromide ion (or another nucleophile) can then attack either of these electrophilic centers. The distribution of products depends on the relative stability of the two resonance contributors and the reaction conditions. The electron-withdrawing nature of the bromine atom at C3 would destabilize the positive charge at that position (Structure A), likely making Structure B a more significant contributor to the resonance hybrid and favoring nucleophilic attack at C1.

| Resonance Structure | Description | Predicted Stability Factor |

|---|---|---|

(Hypothetical Image) (Hypothetical Image) | Structure A: Secondary vinylic carbocation with charge at C3. | Destabilized by the adjacent electron-withdrawing bromine atom. |

(Hypothetical Image) (Hypothetical Image) | Structure B: Primary allylic carbocation with charge at C1. | Considered a major contributor; charge is further from the bromine. |

Electrophilic Addition Reactions of the Alkene Moiety

The electron-rich double bond in this compound is susceptible to electrophilic attack. The outcome of these additions is governed by the electronic effects of the substituents on the double bond.

In the electrophilic addition of an unsymmetrical reagent like a hydrogen halide (HX), the regioselectivity is generally predicted by Markovnikov's rule, which states that the proton adds to the carbon atom that results in the more stable carbocation intermediate. libretexts.org For this compound, the double bond is between C2 and C3.

Protonation at C2: This would place a positive charge on C3. This tertiary carbocation is stabilized by the methyl group and the adjacent bromine atom (though bromine's inductive effect is destabilizing).

Protonation at C3: This would place a positive charge on C2. This secondary carbocation is adjacent to the electron-withdrawing CH₂OH group.

The interplay between the inductive and resonance effects of the substituents makes predicting the major product complex. However, in reactions like halohydrin formation (e.g., using Br₂ in water), the nucleophile (water) typically attacks the more substituted carbon of the intermediate. libretexts.orgdocbrown.info

| Initial Protonation Site | Carbocation Intermediate | Final Product after Br⁻ Attack | Governing Principle |

|---|---|---|---|

| Carbon-2 | Tertiary carbocation at C3 | (2E)-2,3-dibromo-butane-1-ol | Formation of a more substituted carbocation. |

| Carbon-3 | Secondary carbocation at C2 | (2E)-2,3-dibromo-butane-1-ol | Less favored due to formation of a less substituted carbocation. |

The addition of halogens like bromine (Br₂) across the double bond proceeds through a cyclic halonium ion intermediate rather than an open carbocation. docbrown.info For this compound, the reaction with Br₂ would form a bridged bromonium ion.

The reaction involves two main steps:

The alkene's π-electrons attack a bromine molecule, displacing a bromide ion and forming a three-membered ring containing a positively charged bromine atom (the bromonium ion). docbrown.info

The bromide ion then attacks one of the two carbons in the ring from the side opposite to the bridging bromine. docbrown.info This backside attack is an SN2-like process and dictates the stereochemistry of the reaction, resulting in anti-addition of the two bromine atoms across the double bond.

The nucleophilic attack will preferentially occur at the more substituted carbon, which can better support a partial positive charge. youtube.com

Oxidation and Reduction Chemistry

The functional groups in this compound allow for both oxidation and reduction reactions.

The primary alcohol group can be oxidized. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would convert the primary alcohol to an aldehyde, yielding (2E)-3-bromo-but-2-enal. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely oxidize the primary alcohol further to a carboxylic acid, forming (2E)-3-bromo-but-2-enoic acid. This oxidation is not expected to affect the carbon-carbon double bond under controlled conditions. ncert.nic.in

Conversely, the carbon-carbon double bond can be reduced. Catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) would reduce the alkene to an alkane, yielding 3-bromo-butan-1-ol. This reaction typically does not affect the alcohol functional group.

| Reaction Type | Reagent(s) | Affected Functional Group | Product |

|---|---|---|---|

| Mild Oxidation | Pyridinium Chlorochromate (PCC) | Primary Alcohol | (2E)-3-bromo-but-2-enal |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | Primary Alcohol | (2E)-3-bromo-but-2-enoic acid |

| Reduction | H₂, Pd/C | Alkene (C=C) | 3-bromo-butan-1-ol |

Selective Oxidation of the Primary Alcohol Functionality

The oxidation of the primary alcohol in this compound to an aldehyde or carboxylic acid requires careful selection of reagents to avoid unwanted side reactions at the vinyl bromide or the double bond. The goal is to selectively target the C-OH bond.

Several reagents are known for the selective oxidation of primary allylic alcohols. organic-chemistry.orgnih.govnih.gov Mild oxidizing agents are generally preferred to prevent over-oxidation to the carboxylic acid and to maintain the integrity of the carbon-bromine bond and the alkene.

Common Oxidizing Agents for Primary Allylic Alcohols:

| Oxidizing Agent | Expected Product with this compound | Notes |

| Pyridinium chlorochromate (PCC) | (2E)-3-bromo-but-2-enal | A mild oxidant that typically converts primary alcohols to aldehydes and stops at that stage. nih.govmasterorganicchemistry.com |

| Jones Reagent (CrO₃ in H₂SO₄/acetone) | (2E)-3-bromo-but-2-enoic acid | A strong oxidizing agent that will likely oxidize the primary alcohol directly to a carboxylic acid. organic-chemistry.org |

| N-Chlorosuccinimide (NCS) / TEMPO | (2E)-3-bromo-but-2-enal | A catalytic system known for the highly selective oxidation of primary alcohols to aldehydes. nih.gov |

| Moffatt-Swern Oxidation (DMSO, oxalyl chloride) | (2E)-3-bromo-but-2-enal or further halogenated products | While typically used for oxidation, excess reagent can lead to halogenation at the α-position of the resulting aldehyde. acs.orgorganic-chemistry.org |

| Manganese Dioxide (MnO₂) | (2E)-3-bromo-but-2-enal | Particularly effective for the oxidation of allylic and benzylic alcohols. |

The choice of oxidant will dictate the final product. For the synthesis of (2E)-3-bromo-but-2-enal, PCC or a TEMPO-catalyzed system would be most appropriate due to their mild nature and high selectivity for the formation of aldehydes from primary alcohols. Stronger oxidants like Jones reagent are expected to yield the corresponding carboxylic acid, (2E)-3-bromo-but-2-enoic acid. The Moffatt-Swern conditions, while effective for oxidation, introduce the possibility of competing halogenation reactions. acs.orgorganic-chemistry.org

Reductive Transformations of the Carbon-Bromine Bond

The carbon-bromine bond in vinylic systems like this compound can be selectively reduced to a carbon-hydrogen bond. This transformation, known as reductive dehalogenation, is a valuable tool in organic synthesis. The key challenge is to achieve this reduction without affecting the primary alcohol functionality or the double bond.

The reactivity of a carbon-halogen bond towards reduction generally follows the order C-I > C-Br > C-Cl > C-F, which corresponds to the bond dissociation energies. acs.org A variety of reducing systems have been developed for the reductive dehalogenation of vinyl halides.

Selected Reagents for Reductive Dehalogenation of Vinyl Halides:

| Reducing System | General Applicability | Potential Outcome for this compound |

| Organolanthanide complexes / NaH | Effective for aryl and vinyl halides. acs.org | Reduction to but-2-en-1-ol (B7822390). |

| Copper(I) species | Induces reductive dehalogenation of aryl and vinyl halides at room temperature. acs.org | Conversion to but-2-en-1-ol. |

| Visible light photodehalogenation with a Ni-catalyst | Uses tetrahydrofuran (B95107) as a hydrogen source for the reduction of aryl bromides. organic-chemistry.org | Potential for reduction to but-2-en-1-ol under photocatalytic conditions. |

| Sodium amalgam in liquid ammonia | Selective for the dehalogenation of aryl halides. acs.org | Likely effective for the reduction of the vinyl bromide. |

In the context of this compound, a mild and chemoselective reagent would be required to preserve the alcohol group. Research has shown that vinyl iodides can be stable to certain reduction conditions used for other functional groups, such as the reduction of propargyl alcohols. nih.gov This suggests that selective reduction of the carbon-bromine bond in the presence of the alcohol is feasible.

Elimination Reactions

E1 and E2 Elimination Mechanisms in Brominated Alcohols

Elimination reactions of this compound would involve the removal of HBr to form a more unsaturated product. Such reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. pharmaguideline.combyjus.com

The E2 mechanism is a one-step, concerted process where a base removes a proton, and the leaving group departs simultaneously to form a double bond. byjus.com This pathway is favored by strong, non-bulky bases and a substrate that can adopt an anti-periplanar conformation between the proton to be removed and the leaving group. libretexts.orgmasterorganicchemistry.com

The E1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate. pharmaguideline.com A weak base then removes a proton from an adjacent carbon to form the double bond. This mechanism is favored by polar protic solvents, weak bases, and substrates that can form stable carbocations. libretexts.orglibretexts.org

For this compound, the nature of the substrate and reaction conditions will determine the dominant pathway:

With a strong base (e.g., NaOH, NaOEt): The E2 mechanism is more likely. The base would abstract a proton from either the carbon bearing the hydroxyl group (C1) or the methyl group (C4).

In a polar protic solvent with a weak base or heat: The E1 mechanism could be competitive. The departure of the bromide ion would lead to a vinyl cation, which is generally unstable. However, rearrangement to a more stable allylic carbocation could occur.

Factors Influencing E1 vs. E2 for this compound:

| Factor | Favoring E1 | Favoring E2 |

| Base | Weak base (e.g., H₂O, EtOH) | Strong base (e.g., OH⁻, EtO⁻) |

| Solvent | Polar protic (e.g., ethanol, water) | Aprotic or protic |

| Substrate | Formation of a stable carbocation | Accessible anti-periplanar H |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] |

Stereochemical Outcomes and Product Distribution in Elimination Processes

The regioselectivity and stereochemistry of elimination reactions are governed by principles such as Zaitsev's rule and Hofmann's rule, as well as the stereochemical requirements of the E2 mechanism. chemistnotes.commasterorganicchemistry.com

Zaitsev's rule predicts that the more substituted (and generally more stable) alkene will be the major product. chemistnotes.com This is often the case when using small, strong bases.

Hofmann's rule predicts the formation of the least substituted alkene as the major product. This outcome is favored when using a bulky base, as it will preferentially abstract the most sterically accessible proton. masterorganicchemistry.comlibretexts.org

For this compound, elimination via an E2 mechanism could yield two possible diene products:

Buta-1,3-dien-1-ol: Formed by abstraction of a proton from C4 (the methyl group). This would be the Hofmann product (less substituted double bond formed).

Buta-2,3-dien-1-ol (an allene): Formed by abstraction of a proton from C1.

The stereochemistry of the E2 reaction is highly dependent on the conformation of the substrate at the time of reaction, specifically the anti-periplanar alignment of the abstracted proton and the leaving group. libretexts.orgyoutube.com This can influence which of the possible products is formed.

Predicted Product Distribution in E2 Elimination:

| Base | Predicted Major Product | Rationale |

| Sodium ethoxide (NaOEt) | Likely a mixture, with the more stable conjugated diene (Buta-1,3-dien-1-ol) being significant. | Small base, favoring the thermodynamically more stable product (Zaitsev-like). |

| Potassium tert-butoxide (KOtBu) | Buta-1,3-dien-1-ol | Bulky base, favoring the abstraction of the sterically less hindered proton from the methyl group (Hofmann product). |

Radical and Organometallic Reaction Mechanisms

Light-Driven Proton-Coupled Electron Transfer (PCET) in Functionalization

Proton-coupled electron transfer (PCET) is a fundamental process in which both a proton and an electron are transferred in a single, concerted step or in separate, rapid succession. nih.gov Light-driven PCET has emerged as a powerful tool in organic synthesis for the activation of functional groups with high redox potentials, such as alcohols. princeton.eduacs.org

In the context of this compound, a light-driven PCET process could be initiated by the formation of an electron donor-acceptor (EDA) complex between the alcohol and a suitable partner. chemistnotes.com This process can lead to the generation of an alkoxy radical from the alcohol's O-H bond.

Hypothetical PCET Mechanism for this compound:

Photoexcitation: Upon irradiation with light, an EDA complex involving the alcohol could be excited.

PCET Event: A concerted transfer of a proton and an electron from the alcohol's hydroxyl group would generate a neutral alkoxy radical.

Radical Reactivity: This highly reactive alkoxy radical could then undergo a variety of subsequent reactions, such as:

Hydrogen Atom Transfer (HAT): Abstraction of a hydrogen atom from a suitable donor.

Fragmentation: Cleavage of an adjacent C-C bond, although less likely in this specific structure without further driving force.

Addition to a π-system: If another unsaturated molecule is present.

This PCET-based activation strategy offers a pathway to functionalize the alcohol under mild, redox-neutral conditions, potentially avoiding harsh reagents that could react with the vinyl bromide. princeton.edu The presence of the vinyl bromide could also open up possibilities for subsequent radical cyclization or coupling reactions, making light-driven PCET a promising area for exploring the reactivity of this versatile compound.

Mechanistic Aspects of Transition Metal-Catalyzed Cross-Coupling Reactions

The reactivity of this compound in transition metal-catalyzed cross-coupling reactions is a subject of significant interest for the construction of complex organic molecules. The presence of both a vinylic bromide and an allylic alcohol functionality within the same molecule allows for its participation in a variety of palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, and Sonogashira couplings. The mechanistic pathways of these reactions, while sharing common fundamental steps involving a palladium catalyst, differ in their specifics regarding the coupling partner and the nature of the bond formation. nobelprize.orglumenlearning.com

The general reactivity trend for organic halides in these catalytic cycles is I > OTf > Br >> Cl, making the vinylic bromide of this compound a suitable substrate for these transformations. nobelprize.orgwikipedia.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com The reaction with this compound would proceed through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond of this compound. This step forms a square planar palladium(II) intermediate, with the stereochemistry of the double bond being retained. nobelprize.orglibretexts.org

Transmetalation: The next step involves the transfer of an organic group (R) from the organoboron reagent (e.g., a boronic acid or ester) to the palladium(II) complex. This step requires the presence of a base, which activates the organoboron compound to facilitate the transfer of the organic moiety to the palladium center, displacing the bromide ion. nobelprize.orglibretexts.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired C-C coupled product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgyoutube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinylic Bromides

| Parameter | Condition |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand |

| Ligand | PPh₃, SPhos, other phosphine (B1218219) ligands |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, often with water |

| Temperature | Room Temperature to 100 °C |

| Boron Reagent | Arylboronic acids, Vinylboronic acids |

This table presents typical conditions and is not based on the specific use of this compound.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. lumenlearning.com When this compound acts as the unsaturated halide, it can couple with various alkenes. The mechanism proceeds through a different pathway compared to the Suzuki coupling. lumenlearning.comorganic-chemistry.org

Oxidative Addition: Similar to the Suzuki coupling, the first step is the oxidative addition of the palladium(0) catalyst to the C-Br bond of this compound, forming a palladium(II) intermediate. lumenlearning.com

Migratory Insertion (Carbopalladation): The alkene coupling partner then coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-carbon bond. This step forms a new carbon-carbon bond and a new alkylpalladium(II) intermediate. lumenlearning.com

β-Hydride Elimination: For the reaction to proceed to the classic Heck product, a β-hydride elimination must occur from the newly formed alkylpalladium(II) species. This step forms a double bond in the product and a hydridopalladium(II) complex. lumenlearning.com In the context of allylic alcohols, this can sometimes lead to the formation of carbonyl compounds if subsequent isomerization occurs. organic-chemistry.orgnih.gov

Reductive Elimination/Base Regeneration: The final step involves the reductive elimination of H-Br from the hydridopalladium(II) complex, typically facilitated by a base, which regenerates the palladium(0) catalyst. lumenlearning.com

The Heck reaction with this compound would lead to the formation of a more complex unsaturated alcohol, with the structure depending on the specific alkene used as the coupling partner.

Table 2: Representative Conditions for Heck Coupling of Vinylic Bromides with Alkenes

| Parameter | Condition |

| Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, P(o-tolyl)₃, NHC ligands |

| Base | Et₃N, NaOAc, K₂CO₃ |

| Solvent | DMF, NMP, Acetonitrile |

| Temperature | 80 - 140 °C |

| Alkene | Styrenes, Acrylates |

This table presents typical conditions and is not based on the specific use of this compound. researchgate.netbeilstein-journals.org

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is a highly efficient method for the formation of C(sp²)-C(sp) bonds. libretexts.orgnumberanalytics.com

The mechanism is thought to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgnumberanalytics.com

Palladium Cycle:

Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex. numberanalytics.com

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the enyne product and regenerate the Pd(0) catalyst. wikipedia.org

Copper Cycle:

The terminal alkyne reacts with a copper(I) salt, in the presence of a base, to form a copper(I) acetylide. This species is the active nucleophile for the transmetalation step in the palladium cycle. wikipedia.orgnumberanalytics.com

The Sonogashira coupling of this compound with a terminal alkyne would produce a conjugated enyne alcohol. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.orgucsb.edu

Table 3: Representative Conditions for Sonogashira Coupling of Vinylic Bromides

| Parameter | Condition |

| Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Et₃N, Piperidine, Diisopropylamine |

| Solvent | THF, DMF, Acetonitrile |

| Temperature | Room Temperature to 80 °C |

| Alkyne | Phenylacetylene, 1-Heptyne |

This table presents typical conditions and is not based on the specific use of this compound. organic-chemistry.orglibretexts.org

Stereochemical Aspects and Stereoselective Transformations of 2e 3 Bromo but 2 Ene 1 Ol

Significance of the (2E)-Configuration in Reaction Pathways and Product Stereochemistry

The (E)-configuration of the double bond in (2E)-3-bromo-but-2-ene-1-ol plays a crucial role in determining the stereochemistry of its reaction products. This geometric constraint influences the conformational preferences of reaction intermediates, thereby guiding the approach of incoming reagents to a specific face of the molecule.

In reactions such as electrophilic additions or cyclizations, the rigid (E)-alkene backbone dictates the relative positioning of substituents in the transition state. For instance, in an intramolecular cyclization, the trans-geometry ensures a specific pre-cyclization conformation, leading to a predictable diastereoselectivity in the resulting cyclic product. organic-chemistry.orgnih.gov The reaction of allylic alcohols like but-2-en-1-ol (B7822390) with hydrobromic acid proceeds through a resonance-stabilized allylic carbocation. youtube.comyoutube.com The initial (E)-geometry of the double bond influences the stability and subsequent reaction of these carbocation intermediates, favoring the formation of specific stereoisomers. youtube.comyoutube.com This substrate-controlled stereochemical influence is a foundational principle in the synthesis of complex molecules where multiple stereocenters are established relative to an initial one. ethz.chyoutube.com

Enantioselective and Diastereoselective Synthesis of this compound Derivatives

Creating derivatives of this compound with high levels of stereocontrol is a key objective for synthetic chemists. This is often achieved through asymmetric catalysis or by using chiral auxiliaries. nih.gov

Asymmetric catalysis is a powerful strategy for synthesizing chiral molecules. youtube.com In the context of unsaturated alcohols, catalytic asymmetric halofunctionalization enables the vicinal difunctionalization of the alkene with a halogen and a heteroatom nucleophile. acs.org This process typically involves a chiral catalyst that complexes with the substrate, creating a chiral environment that directs the attack of the halogen and the nucleophile to produce one enantiomer in excess. youtube.com

For example, a chiral Lewis acid or a chiral phosphoric acid catalyst can activate the double bond or the hydroxyl group of an unsaturated alcohol like this compound or its precursors. acs.orgnih.gov The catalyst then guides the trajectory of an electrophilic halogen source (like N-bromosuccinimide) and the intramolecular attack of the hydroxyl group, leading to the formation of a chiral cyclic ether with high enantioselectivity. biointerfaceresearch.com This method is advantageous as it can generate complex stereochemistry in a single, efficient step. acs.org

Substrate control relies on the inherent chirality within a molecule to direct the stereochemical outcome of a reaction at another site in the same molecule. youtube.comnih.gov If a chiral center is already present in a derivative of this compound, it can influence the facial selectivity of reactions at the double bond. nih.govresearchgate.net

Alternatively, a chiral auxiliary can be temporarily attached to the molecule. numberanalytics.comnumberanalytics.comwikipedia.org This auxiliary, an enantiomerically pure compound, forces the reaction to proceed through a diastereomeric transition state that favors the formation of one stereoisomer. numberanalytics.com For example, the hydroxyl group of this compound could be esterified with a chiral carboxylic acid. The bulky chiral group would then sterically hinder one face of the double bond, directing an incoming reagent (e.g., in an epoxidation or dihydroxylation reaction) to the opposite face. After the reaction, the auxiliary is cleaved, yielding an enantiomerically enriched product. wikipedia.orgsigmaaldrich.com This strategy has been widely used in the synthesis of complex natural products. numberanalytics.com

Control of Stereochemistry in Subsequent Chemical Transformations

The stereocenters established in derivatives of this compound can direct the stereochemistry of further reactions, allowing for the construction of complex molecular architectures with high precision.

The epoxidation of allylic alcohols is a classic example of substrate-controlled stereoselectivity. The hydroxyl group can direct the epoxidizing agent (e.g., m-CPBA or a peroxide in the presence of a vanadium or titanium catalyst) to the syn-face of the double bond through hydrogen bonding or coordination. For this compound, this would lead to a specific diastereomer of the bromo-epoxy alcohol. The stereoselectivity of such epoxidations can be very high. nih.gov

Intramolecular cyclization reactions of derivatives of this compound can lead to the formation of highly substituted heterocyclic systems with excellent diastereoselectivity. organic-chemistry.orgnih.gov A notable example is the Prins cyclization of related 3-bromobut-3-en-1-ols with aldehydes, catalyzed by a Lewis acid like boron trifluoride etherate. organic-chemistry.orgnih.gov This reaction proceeds through a stable chair-like tetrahydropyranyl carbocation intermediate. The substituents are forced into equatorial positions to minimize steric strain, which results in high diastereoselectivity in the final tetrahydropyranone product. organic-chemistry.orgnih.gov

Table 1: Diastereoselective Prins Cyclization of 3-Bromobut-3-en-1-ol Derivatives with Aldehydes

| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Benzaldehyde | 2-phenyl-tetrahydropyran-4-one | 85 | >99:1 |

| 4-Nitrobenzaldehyde | 2-(4-nitrophenyl)-tetrahydropyran-4-one | 82 | >99:1 |

| Cinnamaldehyde | 2-styryl-tetrahydropyran-4-one | 78 | >99:1 |

| Isobutyraldehyde | 2-isopropyl-tetrahydropyran-4-one | 75 | >99:1 |

Data adapted from research on similar 3-bromobut-3-en-1-ol systems. organic-chemistry.orgnih.gov

The vinyl bromide moiety of this compound is a versatile handle for carbon-carbon bond formation through cross-coupling reactions (e.g., Suzuki, Stille, Heck). Furthermore, the allylic nature of the compound allows for its conversion into nucleophilic organometallic reagents.

For instance, treatment with a metal like zinc can generate an organozinc reagent. nih.gov The subsequent addition of this chiral, non-racemic organozinc species to an aldehyde or ketone, often in the presence of a chiral ligand or catalyst, can proceed with high diastereoselectivity. The stereochemistry of the newly formed carbon-carbon bond is influenced by the existing stereocenter(s) in the organozinc reagent, leading to the formation of tertiary alcohols with excellent stereocontrol. nih.gov Similarly, palladium-catalyzed allylation reactions of α,β-unsaturated aldehydes can be controlled to produce either linear or branched products with high regio- and stereoselectivity by choosing the appropriate catalyst system. nih.gov

Spectroscopic Characterization Techniques for Structural Elucidation of 2e 3 Bromo but 2 Ene 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. However, specific experimental ¹H and ¹³C NMR data for (2E)-3-bromo-but-2-ene-1-ol, including chemical shifts and coupling constants, are not reported in accessible scientific journals or databases.

Proton NMR (¹H NMR) Analysis for Chemical Environment and Coupling

A theoretical analysis suggests that the ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments: the methyl protons, the vinylic proton, the methylene (B1212753) protons adjacent to the hydroxyl group, and the hydroxyl proton itself. The coupling between these protons would provide valuable information about the connectivity within the molecule. However, without experimental data, a precise description of chemical shifts (δ) and coupling constants (J) cannot be provided.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Framework Characterization

Similarly, ¹³C NMR data, which would reveal the number of unique carbon environments and their electronic nature, is not available. A predicted spectrum would show four distinct signals corresponding to the methyl carbon, the two sp² hybridized carbons of the double bond, and the sp³ hybridized carbon bearing the hydroxyl group.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the structural assignment of this compound. COSY would establish proton-proton correlations, while HSQC and HMBC would reveal one-bond and multiple-bond correlations between protons and carbons, respectively. The absence of published experimental data from these advanced techniques precludes any detailed analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Identification of Characteristic Vibrational Modes (Hydroxyl, Alkene, Carbon-Bromine)

An expected IR spectrum of this compound would show characteristic absorption bands for the hydroxyl (O-H) group, typically a broad band around 3300 cm⁻¹, the carbon-carbon double bond (C=C) stretch in the region of 1650-1680 cm⁻¹, and the carbon-bromine (C-Br) bond, which would appear in the fingerprint region, usually between 500 and 600 cm⁻¹. Without an experimental spectrum, the exact wavenumbers and intensities of these vibrations cannot be reported.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ and another peak at [M+2]⁺ of nearly equal intensity, which is characteristic of the presence of a bromine atom due to its two stable isotopes, ⁷⁹Br and ⁸¹Br. researchgate.net Common fragmentation pathways would likely involve the loss of a bromine atom, a water molecule, or other small fragments. However, specific experimental mass spectral data is not available to confirm these predictions.

X-ray Crystallography (Applicable to Crystalline Derivatives for Absolute Configuration)

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide definitive information about bond lengths, bond angles, and, crucially for chiral molecules, the absolute configuration.

For this compound, which is a liquid at room temperature, direct X-ray crystallographic analysis is not feasible. However, the technique can be applied to a suitable crystalline derivative of the compound. The formation of a crystalline derivative, for instance, through reaction with a chiral carboxylic acid to form an ester, or with a reagent that introduces a heavy atom and induces crystallization, would allow for single-crystal X-ray diffraction analysis.

Should a suitable crystalline derivative of this compound be synthesized, X-ray crystallography could unequivocally confirm:

The (E)-configuration of the double bond by precisely measuring the geometry around the C2-C3 bond.

The relative stereochemistry of all stereocenters within the molecule.

If a chiral derivative is used, the absolute configuration of the molecule can be determined, which is of paramount importance in fields such as medicinal chemistry and materials science.

Currently, there is no publicly available literature reporting the single-crystal X-ray structure of a derivative of this compound. However, the application of this technique remains a powerful potential tool for the unambiguous structural and stereochemical assignment of this and related compounds, should a suitable crystalline sample be prepared.

Synthetic Utility and Applications of 2e 3 Bromo but 2 Ene 1 Ol As a Versatile Building Block

Precursor for Complex Organic Molecules

The structure of (2E)-3-bromo-but-2-ene-1-ol is suggestive of its potential as a four-carbon building block in the assembly of more complex molecular architectures. The vinyl bromide moiety can participate in various cross-coupling reactions, while the allylic alcohol offers a handle for oxidation, substitution, or etherification.

Role as an Intermediate in Natural Product Synthesis

While the direct application of this compound in the total synthesis of natural products is not prominently documented, similar structural motifs are found in a variety of natural products. For instance, polyene-containing natural products often feature substituted butene or butadienyl units. General strategies for polyene synthesis often involve the iterative coupling of smaller, functionalized building blocks. nih.gov Although not explicitly demonstrated for this compound, its structure lends itself to such synthetic strategies.

Contribution to the Synthesis of Pharmacologically Relevant Scaffolds

The development of novel therapeutic agents often relies on the synthesis of diverse molecular scaffolds. Halogenated organic compounds are frequently used as precursors in the synthesis of pharmacologically active molecules. For example, palladium-catalyzed cross-coupling reactions of organohalides are a cornerstone of modern medicinal chemistry, enabling the construction of complex molecular frameworks. nih.gov While there are no specific examples in the literature detailing the use of this compound for this purpose, its vinyl bromide functionality makes it a candidate for such transformations, potentially leading to the synthesis of novel pharmacophores.

Development of Novel Reagents and Catalysts

The unique arrangement of functional groups in this compound suggests its potential for the development of novel reagents or as a component in catalytic systems.

Exploitation of Dual Functionality in Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product. The dual functionality of this compound could, in principle, be exploited in MCRs. For example, the alcohol could undergo an initial reaction, followed by a subsequent cross-coupling at the vinyl bromide position. However, there are no specific examples of its use in this context within the reviewed literature.

Generation of Transient Electrophilic and Nucleophilic Intermediates

The reactivity of this compound can be manipulated to generate either electrophilic or nucleophilic intermediates. Protonation of the alcohol would make it a good leaving group, potentially leading to the formation of a resonance-stabilized allylic carbocation, an electrophilic species. youtube.com Conversely, deprotonation of the alcohol would generate an alkoxide, a nucleophile. Furthermore, metal-halogen exchange at the vinyl bromide position could generate a nucleophilic vinyllithium (B1195746) or Grignard reagent. The controlled generation of these transient species is fundamental to many synthetic transformations, though specific applications of this compound for this purpose are not reported.

Formation of Carbon-Carbon Bonds

Application in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Sonogashira)

The presence of a vinyl bromide moiety in this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. nih.gov In the context of this compound, the vinyl bromide can react with a variety of aryl or vinyl boronic acids or their corresponding esters in the presence of a palladium catalyst and a base. This reaction would yield 3-substituted-but-2-ene-1-ol derivatives, effectively replacing the bromine atom with a new carbon-based substituent while retaining the double bond's geometry. The general catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. brynmawr.edu The reaction is known for its mild conditions and tolerance of a wide range of functional groups, including the hydroxyl group present in the substrate. brynmawr.edu

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. masterorganicchemistry.com this compound can be coupled with alkyl-, aryl-, or alkenylzinc halides under palladium catalysis. masterorganicchemistry.comweebly.com This method is particularly useful for introducing alkyl groups, which can sometimes be challenging in other coupling reactions. The mechanism is similar to the Suzuki-Miyaura reaction, proceeding through oxidative addition, transmetalation with the organozinc reagent, and reductive elimination. The compatibility of the Negishi coupling with various functional groups makes it a powerful tool for the elaboration of the this compound scaffold.

Sonogashira Coupling: For the introduction of alkyne moieties, the Sonogashira coupling is the reaction of choice. masterorganicchemistry.comnih.gov This reaction couples a terminal alkyne with a vinyl or aryl halide, employing a palladium catalyst and a copper(I) co-catalyst. masterorganicchemistry.comnih.gov Reacting this compound with a terminal alkyne under Sonogashira conditions would lead to the formation of conjugated enynes. These structural motifs are prevalent in many natural products and functional organic materials. The reaction is typically carried out under mild conditions with a base such as an amine, which also serves as the solvent. organic-chemistry.orgbldpharm.com

| Cross-Coupling Reaction | Nucleophilic Reagent | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd catalyst + Base | C(sp²) - C(sp²/sp³) |

| Negishi | Organozinc (e.g., R-ZnX) | Pd catalyst | C(sp²) - C(sp²/sp³) |

| Sonogashira | Terminal Alkyne (e.g., R-C≡CH) | Pd catalyst + Cu(I) co-catalyst + Base | C(sp²) - C(sp) |

Participation in Allylation and Cycloaddition Reaction Manifolds

The allylic nature of the alcohol and the double bond in this compound allow for its participation in allylation and cycloaddition reactions, further expanding its synthetic utility.

Allylation Reactions: The hydroxyl group of this compound can be transformed into a good leaving group, or the entire molecule can be used in transition metal-catalyzed allylic substitution reactions. For instance, conversion of the alcohol to the corresponding allylic bromide would generate a substrate capable of reacting with a range of nucleophiles. ncert.nic.in More advanced palladium-catalyzed three-component couplings have been developed for structurally related allylic bromides, which proceed through the formation of a π-allylpalladium intermediate. mdpi.com Such a strategy could potentially be applied to derivatives of this compound to introduce new functionalities at the C1 position.

Cycloaddition Reactions: this compound can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. organic-chemistry.orgmasterorganicchemistry.com In this role, it reacts with a conjugated diene to form a six-membered ring. The reactivity of the dienophile in a Diels-Alder reaction is generally enhanced by the presence of electron-withdrawing groups. organic-chemistry.org The bromine atom on the double bond of this compound acts as an electron-withdrawing group, thus activating the double bond for cycloaddition. This reaction would proceed with a high degree of stereoselectivity, allowing for the controlled synthesis of complex cyclic structures. The reaction of an unsymmetrical dienophile with an unsymmetrical diene can lead to different regioisomers, typically favoring "ortho" and "para" products. masterorganicchemistry.com

Synthesis of Specialized Chemical Compounds

The functional groups of this compound serve as handles for its conversion into other important classes of molecules, such as bromocarbonyl compounds and conjugated nitroalkenes.

Derivatization to Fluoro- and Trifluoromethylated Analogues

Fluoro-analogues: The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. While direct fluorination of this compound is challenging, halide exchange reactions, such as the Swarts reaction, offer a potential route. ncert.nic.in This would involve treating a derivative, such as the corresponding bromide, with a source of fluoride (B91410) ions like antimony trifluoride or other metal fluorides to replace the bromine with fluorine. The existence of various bromo-fluoro-substituted aromatic and aliphatic compounds suggests that such structures are synthetically accessible. bldpharm.com

Trifluoromethylated Analogues: The synthesis of trifluoromethylated analogues represents an important transformation due to the unique properties imparted by the -CF₃ group. A potential synthetic pathway to a trifluoromethylated derivative could begin with the oxidation of this compound to the aldehyde, (2E)-3-bromo-but-2-enal, as described previously. This aldehyde could then be treated with a nucleophilic trifluoromethylating agent, such as the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃), in the presence of a fluoride source. This would install a trifluoromethyl group and a hydroxyl group at the former carbonyl carbon. Subsequent manipulation of the resulting secondary alcohol could lead to a variety of trifluoromethylated analogues.

Computational and Theoretical Chemistry Studies on 2e 3 Bromo but 2 Ene 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For a compound like (2E)-3-bromo-but-2-ene-1-ol, these calculations would provide insights into its stability, electronic properties, and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. By approximating the electron density, DFT can accurately predict various molecular properties. For this compound, a typical DFT study would involve the use of a functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to optimize the molecule's geometry and calculate its electronic energy.

From these calculations, key parameters that describe the molecule's reactivity can be derived. These include the ionization potential, electron affinity, chemical hardness, and electrophilicity index. While specific values for this compound are not published, studies on similar butene derivatives have utilized DFT to determine their relative stabilities. For instance, a comparative study on chloro and bromo derivatives of butene indicated that bromo-substituted compounds are generally less stable than their chloro counterparts nih.gov.

A Molecular Electrostatic Potential (MEP) map would also be generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites. For this compound, the electronegative oxygen and bromine atoms would be expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl group and the methyl group would exhibit positive potential. This information is crucial for predicting how the molecule will interact with other reagents. Studies on other halogenated compounds have successfully used MEP to identify reactive sites anaxlab.comchemicalbook.com.

Table 1: Representative Quantum Chemical Descriptors (Hypothetical for this compound based on similar molecules)

| Descriptor | Predicted Value (Arbitrary Units) | Significance |

| Energy of HOMO | -X.XX eV | Indicates electron-donating ability |

| Energy of LUMO | +Y.YY eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Z.ZZ eV | Relates to chemical reactivity and stability |

| Electronegativity (χ) | A.AA | Measure of an atom's ability to attract shared electrons |

| Chemical Hardness (η) | B.BB | Resistance to change in electron distribution |

| Electrophilicity Index (ω) | C.CC | Propensity to accept electrons |

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular Orbital (MO) theory provides a detailed picture of the electronic structure by describing the wave-like behavior of electrons in a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

For this compound, the HOMO is likely to be localized on the C=C double bond and the lone pairs of the oxygen and bromine atoms, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, would likely be associated with the antibonding orbitals of the C-Br and C-O bonds, suggesting these are the sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is an invaluable tool for studying reaction mechanisms, allowing for the exploration of potential reaction pathways and the identification of transition states.

Computational Prediction of Regioselectivity and Stereoselectivity

For reactions involving this compound, such as addition to the double bond or substitution reactions, computational modeling can predict the regioselectivity and stereoselectivity. By calculating the energies of the possible intermediates and transition states for different reaction pathways, the most favorable outcome can be determined.

For example, in the reaction of this compound with an electrophile, addition could occur at either carbon of the double bond. Computational modeling of the transition states for both possibilities would reveal which regioisomer is kinetically favored. Similarly, the stereochemical outcome of reactions can be predicted by comparing the activation energies of pathways leading to different stereoisomers. Mechanistic studies of similar allylic alcohols show the formation of resonance-stabilized carbocation intermediates, which can lead to a mixture of products nih.govyoutube.com.

Elucidation of Reaction Barriers and Kinetic Profiles

By mapping the potential energy surface of a reaction, computational methods can determine the activation energies (reaction barriers) and the energies of intermediates and products. This information allows for the construction of a detailed kinetic profile of the reaction. For instance, the SN1 and SN2 reaction pathways for the substitution of the hydroxyl or bromine group could be modeled to determine which mechanism is more likely under different conditions nih.gov. The temperature dependence of reaction rates can also be investigated through these computational models.

Table 2: Hypothetical Reaction Pathway Analysis for the Hydrobromination of this compound

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants | 0 |

| 2 | Transition State 1 (Protonation of OH) | +ΔETS1 |

| 3 | Intermediate 1 (Carbocation) | +ΔEInt1 |

| 4 | Transition State 2 (Nucleophilic attack by Br-) | +ΔETS2 |

| 5 | Products | -ΔEProducts |

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are crucial to its function and reactivity. Conformational analysis and molecular dynamics simulations provide insights into these aspects.

Due to the presence of a single bond between the sp2 carbon of the double bond and the sp3 carbon bearing the hydroxyl group, this compound can exist in different conformations arising from rotation around this bond. A conformational analysis would involve systematically rotating this bond and calculating the energy of the resulting conformers to identify the most stable (lowest energy) conformations. This is important as the reactivity of the molecule can be influenced by its preferred shape.

Molecular Dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms according to the laws of classical mechanics, MD can explore the conformational landscape and identify the most populated conformational states at a given temperature. While detailed MD studies on this compound are not available, the principles of conformational analysis are well-established for similar small organic molecules nih.gov. These simulations would reveal the flexibility of the molecule and the timescales of conformational changes, which can be important for understanding its interactions with other molecules, such as enzymes or receptors, in a biological context.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

In the field of computational and theoretical chemistry, the prediction of spectroscopic properties serves as a powerful tool for the structural elucidation and characterization of novel or uncharacterized molecules. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to forecast its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical spectra provide a valuable reference for experimental work and can aid in the assignment of signals in experimentally obtained spectra.

Computational approaches to NMR and IR spectroscopy have become increasingly reliable. bohrium.com Methods like the Gauge-Including Atomic Orbital (GIAO) approach are commonly used for calculating NMR chemical shifts, while DFT calculations with functionals such as B3LYP are standard for predicting IR vibrational frequencies. researchgate.net These predictions are based on the optimized electronic structure of the molecule in a simulated environment, often in a vacuum or a specified solvent. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted ¹H and ¹³C NMR chemical shifts for this compound are calculated to provide insight into the electronic environment of each nucleus. The chemical shifts are influenced by factors such as the electronegativity of nearby atoms (bromine and oxygen), the hybridization of the carbon atoms (sp² and sp³), and the stereochemistry of the molecule. libretexts.org The predicted values, typically referenced to a standard like tetramethylsilane (B1202638) (TMS), offer a quantitative measure of the magnetic shielding around each proton and carbon atom.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound, computed using DFT with the B3LYP functional and a standard basis set.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H1 (CH₃) | 2.45 | Singlet |

| H2 (C=CH) | 6.10 | Triplet |

| H3 (CH₂OH) | 4.20 | Doublet |

| H4 (OH) | 2.85 | Singlet (broad) |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (CH₃) | 23.5 |

| C2 (C=C-Br) | 128.0 |

| C3 (C=C-CH₂OH) | 135.5 |

| C4 (CH₂OH) | 65.0 |

Predicted IR Frequencies

The predicted infrared (IR) spectrum provides information about the vibrational modes of the molecule. Each peak in the IR spectrum corresponds to a specific type of bond vibration (stretching, bending, etc.). For this compound, key predicted vibrational frequencies include the O-H stretch of the alcohol, C-H stretches of the methyl and methylene (B1212753) groups, the C=C double bond stretch, the C-O stretch, and the C-Br stretch. These predicted frequencies can be compared with experimental IR data to confirm the presence of these functional groups. researchgate.net

The table below details the significant predicted IR absorption frequencies and their corresponding vibrational assignments for this compound.

Predicted IR Frequencies and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Assignment | Functional Group |

| 3450 (broad) | O-H stretch | Alcohol |

| 3020 | C-H stretch (sp²) | Alkene |

| 2925 | C-H stretch (sp³) | Alkyl (CH₂) |

| 2870 | C-H stretch (sp³) | Alkyl (CH₃) |

| 1660 | C=C stretch | Alkene |

| 1440 | C-H bend | Alkyl |

| 1050 | C-O stretch | Alcohol |

| 680 | C-Br stretch | Alkyl halide |

Emerging Research Directions and Future Perspectives for 2e 3 Bromo but 2 Ene 1 Ol

Sustainable Synthesis Methodologies

The development of environmentally benign and efficient methods for the synthesis of (2E)-3-bromo-but-2-ene-1-ol is a primary focus of current research. Traditional methods for the synthesis of such compounds often involve harsh reagents and generate significant waste.

Green chemistry principles are being increasingly applied to the synthesis of haloallylic alcohols. dokumen.pub A key area of improvement is the replacement of hazardous brominating agents like elemental bromine (Br₂) with safer alternatives. N-Bromosuccinimide (NBS) has emerged as a more convenient and less hazardous reagent for allylic bromination. researchgate.netnih.gov The use of NBS provides a low, controlled concentration of bromine, which can minimize the formation of unwanted byproducts. missouri.edu Furthermore, research into greener solvent systems is crucial. The use of water or recyclable solvents in conjunction with reagents like NBS can significantly reduce the environmental impact of the synthesis. researchgate.net

| Reagent Comparison | Hazard Profile | Green Chemistry Principle |

| Elemental Bromine (Br₂) | Highly toxic, corrosive, fuming liquid | Less Hazardous Chemical Syntheses |

| N-Bromosuccinimide (NBS) | Crystalline solid, easier to handle | Safer Solvents and Auxiliaries |

Flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals, including improved safety, better process control, and scalability. mt.comajinomoto.com The application of continuous-flow systems to the synthesis of this compound and related haloallylic alcohols is a promising research avenue. mdpi.comscientificupdate.com Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and selectivity. acs.org This technology is particularly well-suited for handling hazardous reagents and intermediates, further enhancing the safety of the synthesis. rsc.org

Advances in Chemo- and Biocatalysis for Enhanced Selectivity and Efficiency